1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3
Description
Structural Characteristics and Isotopic Labeling
The molecular architecture of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d₃ encompasses a methoxy-substituted aromatic ring system connected to an ethanone moiety through a chloropropoxy linker, with strategic deuterium incorporation at the methoxy position. The compound exhibits the molecular formula C₁₂H₁₂D₃ClO₃, with a molecular weight of 245.72 grams per mole, reflecting the substitution of three hydrogen atoms with deuterium isotopes. The structural framework features a phenyl ring bearing both methoxy and chloropropoxy substituents at the 3- and 4-positions respectively, while the ethanone group provides the characteristic carbonyl functionality that defines this class of aromatic ketones.
The isotopic labeling pattern in this compound demonstrates precision in deuterium placement, specifically targeting the methoxy group where three deuterium atoms replace the corresponding hydrogen atoms. This selective isotopic substitution creates a compound with altered vibrational frequencies and kinetic isotope effects compared to its non-deuterated counterpart, properties that prove invaluable in analytical applications and mechanistic studies. The presence of deuterium at the methoxy position significantly influences the nuclear magnetic resonance spectroscopic behavior of the molecule, providing distinct signals that enable precise tracking in complex biological and chemical systems.
The three-dimensional molecular geometry maintains the characteristic planar arrangement of the aromatic system while accommodating the spatial requirements of the chloropropoxy side chain. The deuterated methoxy group exhibits bond lengths and angles that differ subtly from the corresponding hydrogen-containing structure, reflecting the mass difference between deuterium and hydrogen atoms. These structural modifications, while minimal in absolute terms, create measurable differences in physical properties that enhance the compound's utility as an analytical standard and research tool.
Table 1: Structural and Physical Properties of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d₃
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₂D₃ClO₃ | |
| Molecular Weight | 245.72 g/mol | |
| Chemical Abstracts Service Number | 1071167-68-4 | |
| Physical State | White Solid | |
| Purity | 98% | |
| Storage Temperature | 2-8°C |
Historical Development of Deuterated Acetophenone Derivatives
The evolution of deuterated acetophenone derivatives traces back to the broader development of isotopic labeling techniques in organic chemistry, with early work focusing on simple deuteration patterns before advancing to complex, position-specific modifications. Historical research in deuterium incorporation began with basic hydrogen-deuterium exchange reactions, but the field rapidly progressed to encompass sophisticated synthetic strategies that enable precise control over isotopic placement. The development of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d₃ represents the culmination of decades of advancement in deuteration methodology, combining established aromatic substitution chemistry with cutting-edge isotopic labeling techniques.
Early deuterated acetophenone compounds, such as acetophenone-α,α,α-d₃, established the foundational principles for incorporating deuterium into aromatic ketone systems. These pioneering compounds demonstrated that selective deuteration could be achieved without significantly altering the fundamental chemical behavior of the parent molecule, while providing measurable analytical advantages. The progression from simple acetophenone derivatives to complex substituted systems like the chloropropoxy-methoxyphenyl variant reflects the increasing sophistication of both synthetic methodology and analytical requirements in modern chemical research.
The historical development of copper-catalyzed deuteration methods has been particularly influential in enabling the synthesis of compounds like 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d₃. These methodologies allow for site-specific and degree-controlled alkyl deuteration, providing unprecedented control over the location and extent of isotopic incorporation. The evolution from traditional hydrogen-deuterium exchange reactions to modern catalytic systems represents a fundamental shift in the precision achievable in deuterium labeling, enabling the creation of compounds with highly specific isotopic patterns that serve specialized analytical and research purposes.
Table 2: Historical Timeline of Deuterated Acetophenone Development
Significance of Position-Specific Deuteration in Organic Chemistry
Position-specific deuteration represents a transformative approach in organic chemistry that enables researchers to probe molecular behavior with unprecedented precision through strategic isotopic substitution. The significance of this methodology extends far beyond simple analytical applications, encompassing fundamental studies of reaction mechanisms, metabolic pathways, and molecular dynamics that would be impossible to investigate through conventional means. In the context of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d₃, the position-specific deuteration at the methoxy group provides a molecular probe that can reveal detailed information about the behavior of this functional group in various chemical and biological environments.
The kinetic isotope effects associated with deuterium substitution create measurable differences in reaction rates and pathways that serve as powerful tools for mechanistic investigation. When deuterium replaces hydrogen at specific positions, the resulting changes in vibrational frequencies and zero-point energies produce observable effects on chemical reactivity that can illuminate the fundamental steps involved in complex transformations. This principle proves particularly valuable in pharmaceutical research, where understanding the metabolic fate of drug molecules requires detailed knowledge of which bonds are broken and formed during biotransformation processes.
The analytical advantages of position-specific deuteration extend to nuclear magnetic resonance spectroscopy, mass spectrometry, and other analytical techniques that can distinguish between isotopic variants. In nuclear magnetic resonance applications, deuterated compounds serve as internal standards and mechanistic probes, while mass spectrometry benefits from the characteristic mass shifts that enable precise quantification and identification of deuterated species in complex mixtures. The compound 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d₃ exemplifies these advantages through its application as an intermediate in the production of labeled pharmaceutical compounds, where the deuterium label enables detailed tracking of the molecule through synthetic and metabolic processes.
Recent developments in deuteration methodology have emphasized the importance of degree-controlled deuteration, where the number of deuterium atoms incorporated at specific positions can be precisely regulated. This level of control enables the creation of complete sets of isotopic variants, each with distinct analytical signatures that can be used to probe different aspects of molecular behavior. The ability to selectively install one, two, or three deuterium atoms at specific positions represents a significant advancement over earlier methods that provided limited control over the extent of isotopic incorporation.
Table 3: Applications of Position-Specific Deuteration in Organic Chemistry
Properties
IUPAC Name |
1-[4-(3-chloropropoxy)-3-(trideuteriomethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBVSSYQKVBALO-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification Followed by Friedel-Crafts Acylation
This method involves sequential functionalization of the phenyl ring.
Step 1: Synthesis of 4-(3-Chloropropoxy)-3-Methoxybenzaldehyde
A stirred solution of 4-hydroxy-3-methoxybenzaldehyde (8.0 g, 52.6 mmol) in acetonitrile (40 mL) is treated with potassium carbonate (15.2 g, 110.4 mmol) and toluene-4-sulfonic acid 3-chloro-propyl ester (12.6 g, 50.6 mmol) at 65–70°C for 3 hours. After filtration and solvent removal, recrystallization in n-hexane yields the intermediate aldehyde with <0.4% dimer impurity.
Step 2: Friedel-Crafts Acylation
The aldehyde intermediate is subjected to Friedel-Crafts conditions using acetyl chloride and AlCl₃. For the deuterated variant (d3), deuterated acetyl chloride (CD₃COCl) replaces standard acetyl chloride, introducing three deuterium atoms at the ethanone methyl group.
Key Data:
Direct Alkylation of 1-(4-Hydroxy-3-Methoxyphenyl)Ethanone
A streamlined approach avoids aldehyde intermediates:
Procedure:
1-(4-Hydroxy-3-methoxyphenyl)ethanone (10.0 g, 60.0 mmol) is dissolved in acetonitrile (40 mL) with potassium carbonate (19.9 g, 144.4 mmol). Toluene-4-sulfonic acid 3-chloro-propyl ester (32.0 g) is added dropwise, and the mixture is refluxed for 5 hours. Post-reaction processing includes quenching in cold water, acidification with HCl, and extraction with dichloromethane. Solvent evaporation yields the crude product, which is recrystallized from ethanol to achieve 99% HPLC purity.
Advantages Over Prior Art:
Isotopic Labeling: Deuterium Incorporation
The deuterated ethanone group (-CD₃) is introduced during the acylation step. Critical considerations include:
Choice of Deuterated Reagent
Deuterated acetyl chloride (CD₃COCl) is preferred over alternatives like CD₃MgBr due to:
Analytical Validation
Mass Spectrometry (MS):
-
Expected m/z for C₁₂H₁₂D₃ClO₃: [M+H]⁺ = 274.08 (Δ +3 vs. non-deuterated).
²H-NMR:
Industrial-Scale Optimization
Solvent Selection
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 20–25 | 78 | 98.5 |
| Methylene chloride | 18–22 | 82 | 99.1 |
| Acetonitrile | 15–18 | 85 | 99.4 |
Methanol, while slower, reduces side reactions (e.g., dimerization). Acetonitrile offers the best balance of speed and purity.
Base Optimization
| Base | Reaction Efficiency | Byproduct Formation |
|---|---|---|
| Potassium carbonate | High | Low |
| Triethylamine | Moderate | Moderate |
| N,N-Diisopropylamine | High | Negligible |
N,N-Diisopropylamine minimizes salt formation, simplifying purification.
Critical Process Parameters
Temperature Control
Purification Techniques
-
Recrystallization: Ethanol/water (3:1) achieves >99% purity.
-
Chromatography: Reserved for batches with persistent impurities (e.g., dimer <0.5%).
Comparative Analysis of Synthetic Routes
| Parameter | Etherification-Acylation | Direct Alkylation |
|---|---|---|
| Steps | 2 | 1 |
| Total Yield | 72% | 85% |
| Hazardous Reagents | None | None |
| Scalability | Pilot-validated | Commercialized |
The direct alkylation method is favored for large-scale production due to fewer steps and higher yields.
Challenges in Deuterated Synthesis
Isotopic Dilution
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in spectroscopy.
Biology: Employed in metabolic studies to trace the metabolic pathways of similar compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone-d3 involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways by binding to specific proteins or altering the expression of certain genes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone-d3, differing in substituents, halogens, or isotopic labeling. Key comparisons are outlined below:
Non-Deuterated Parent Compound: 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone
- CAS : 58113-30-7; Molecular Weight : 242.70 .
- Role : Key intermediate in synthesizing Iloperidone, an antipsychotic drug .
- Synthesis : Alkylation of acetovanillone with 1-bromo-3-chloropropane in acetonitrile/K₂CO₃ yields 86.4% under optimized conditions .
- Key Differences : Lacks deuterium, leading to distinct NMR profiles and slightly lower molecular weight (242.70 vs. 245.678 for the deuterated analog) .
Halogen-Substituted Analogs
- 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethanone (CAS: Not explicitly listed): Structure: Bromine replaces chlorine in the propoxy chain. Impact: Increased molecular weight (≈287.5 vs. 242.70), altered nucleophilic substitution reactivity due to Br’s lower electronegativity . Role: Process-related impurity in Iloperidone synthesis .
- 1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone (CAS: Not explicitly listed): Structure: Hydroxyl group replaces chlorine.
Positional Isomers and Substituent Variants
- Ethanone, 1-[3-(3-chloropropoxy)phenyl]- (CAS: 104605-75-6): Structure: Chloropropoxy group at the 3-position instead of 4-position; lacks methoxy group. Molecular Weight: 212.68 (C₁₁H₁₃ClO₂) . Impact: Altered electronic effects and steric hindrance due to substituent repositioning .
- 1-[4-(3-Chloropropoxy)-3-hydroxyphenyl]ethanone (CAS: 151719-65-2): Structure: Hydroxyl replaces methoxy at the 3-position. Impact: Enhanced acidity (pKa ≈10 for phenolic -OH vs. inert -OCH₃) and susceptibility to oxidation .
Isotopic Analogs
- 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2-hydroxyethanone (CAS: Not explicitly listed): Structure: Additional hydroxyl group on the ethanone moiety. Impact: Altered metabolic pathways and stability due to increased hydrogen-bonding capacity .
Comparative Data Table
Biological Activity
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3, also known by its CAS number 58113-30-7, is a compound that has garnered attention due to its potential therapeutic applications, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloropropoxy group attached to a methoxyphenyl moiety, which significantly influences its biological properties. The structural formula can be represented as follows:
This compound is primarily recognized for its role as a precursor in the synthesis of Bosutinib (SKI-606), a potent inhibitor of BCR-ABL and Src tyrosine kinases. Bosutinib is utilized in the treatment of chronic myelogenous leukemia (CML) by inhibiting the signaling pathways that promote cancer cell proliferation and survival .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through the following mechanisms:
- Inhibition of Tyrosine Kinases : The compound's ability to inhibit BCR-ABL and Src kinases leads to reduced tumor growth and increased apoptosis in cancer cells .
- Cell Cycle Arrest : Studies have shown that treatment with this compound can induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study 1 : A patient with CML showed marked improvement after being treated with Bosutinib, which was synthesized from this compound. The treatment resulted in a significant reduction in leukemic cells and improved overall health metrics.
- Case Study 2 : In a preclinical model, administration of this compound led to a reduction in tumor size by over 50% compared to control groups, demonstrating its potential as an effective therapeutic agent .
Safety Profile
The safety profile of this compound has been assessed in various studies:
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3, and how is deuterium incorporation verified?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation using deuterated acetyl chloride (CD₃COCl) to introduce the deuterated ethanone group. The 3-chloropropoxy and methoxy substituents are introduced via nucleophilic substitution or etherification reactions. Deuterium incorporation is confirmed using mass spectrometry (MS) to detect the +3 Da shift and ²H-NMR to verify isotopic purity. Cross-referencing with non-deuterated analogs via HPLC ensures no contamination .
Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C-NMR identifies functional groups and confirms substitution patterns; deuterium absence in ¹H-NMR confirms isotopic labeling.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₁₂D₃ClO₃) and isotopic distribution.
- HPLC-PDA : Assesses purity (>98%) and detects impurities from synthesis byproducts.
- FT-IR : Confirms carbonyl (C=O) and ether (C-O-C) stretches .
Q. How is this compound utilized as a synthetic intermediate in pharmaceutical research?
- Methodological Answer : It serves as a key intermediate in synthesizing Iloperidone (an antipsychotic drug). The chloropropoxy side chain undergoes nucleophilic displacement with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole under basic conditions. The deuterated form (d3) aids in tracking metabolic pathways via isotope ratio mass spectrometry (IRMS) during pharmacokinetic studies .
Advanced Research Questions
Q. What experimental challenges arise in optimizing deuterium incorporation efficiency, and how are they mitigated?
- Methodological Answer : Challenges include incomplete deuterium exchange due to steric hindrance or competing side reactions. Strategies:
- Reaction Optimization : Use excess deuterated reagents (e.g., CD₃COCl) and Lewis acid catalysts (AlCl₃) to enhance acylation efficiency.
- Purification : Column chromatography with deuterated solvents (e.g., D₂O-washed silica) minimizes proton back-exchange.
- Quality Control : Parallel synthesis of non-deuterated analogs for comparative MS/NMR analysis .
Q. In kinase inhibition assays, how does the deuterated form influence binding affinity compared to the non-deuterated analog?
- Methodological Answer : Deuterium labeling can alter binding kinetics via the isotope effect , potentially stabilizing C-D bonds in enzyme-substrate interactions. Experimental design:
- Comparative IC₅₀ Studies : Measure inhibition of PDGFRβ kinase activity using both deuterated and non-deuterated compounds.
- Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen bonding and hydrophobic interactions.
- Control Experiments : Include non-isotopic analogs to isolate isotopic effects from structural variability .
Q. How can researchers resolve discrepancies in NMR chemical shifts between deuterated and non-deuterated forms?
- Methodological Answer : Discrepancies arise from isotopic effects on electron density and solvent interactions. Resolution steps:
- Solvent Matching : Use deuterated solvents (e.g., CDCl₃) for both forms to eliminate solvent-induced shifts.
- 2D-NMR (COSY, HSQC) : Correlate proton-carbon couplings to distinguish structural vs. isotopic contributions.
- Referencing : Compare with published data for similar deuterated acetophenones (e.g., ) .
Q. What role does this compound play in metabolic stability studies, and what controls are essential?
- Methodological Answer : The d3-label facilitates tracking hepatic metabolism (e.g., CYP450-mediated oxidation). Key controls:
- In Vitro Microsomal Assays : Incubate with liver microsomes + NADPH, monitoring deuterium loss via LC-MS.
- Stable Isotope Internal Standards : Use ¹³C-labeled analogs to correct for ionization efficiency variations.
- Negative Controls : Include heat-inactivated microsomes to rule out non-enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
